4-Methyl-2-(trifluoromethyl)pyridine

Physicochemical Characterization Process Chemistry Analytical Reference Standards

4-Methyl-2-(trifluoromethyl)pyridine is a heterocyclic aromatic building block with a methyl group at the 4-position and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position of the pyridine ring. The trifluoromethyl substituent imparts significantly enhanced lipophilicity (LogP ~2.16) and pronounced electron deficiency (Hammett σp ~0.54) compared to the parent pyridine scaffold.

Molecular Formula C7H6F3N
Molecular Weight 161.12 g/mol
CAS No. 1620-79-7
Cat. No. B160387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(trifluoromethyl)pyridine
CAS1620-79-7
Molecular FormulaC7H6F3N
Molecular Weight161.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(F)(F)F
InChIInChI=1S/C7H6F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3
InChIKeyOCNWLIIDVTZUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(trifluoromethyl)pyridine (CAS 1620-79-7) | Procurement-Grade Building Block for Agrochemical & Pharmaceutical R&D


4-Methyl-2-(trifluoromethyl)pyridine is a heterocyclic aromatic building block with a methyl group at the 4-position and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 2-position of the pyridine ring. The trifluoromethyl substituent imparts significantly enhanced lipophilicity (LogP ~2.16) and pronounced electron deficiency (Hammett σp ~0.54) [1] compared to the parent pyridine scaffold. This specific substitution pattern distinguishes it from its regioisomers and has led to its inclusion in over 550 patents [2], reflecting its established value as a versatile intermediate in medicinal chemistry and crop protection research programs.

1
Regiospecific 2-CF₃ / 4-CH₃ pyridine building block
2
Electron-deficient π-system suited for cross-coupling and heterocycle synthesis
3
Extensive research precedent: cited in over 550 patents

Why Generic Trifluoromethylpyridine Substitution Fails: The Critical Role of Regiospecific Substitution in 4-Methyl-2-(trifluoromethyl)pyridine


Substituting 4-methyl-2-(trifluoromethyl)pyridine with a generic trifluoromethylpyridine or its regioisomers (e.g., 2-methyl-4-(trifluoromethyl)pyridine) can introduce substantial risk into a synthetic or biological workflow due to fundamentally different electronic and steric environments at the reactive centers. The specific 2-CF3/4-CH3 substitution pattern creates a unique electron-deficient π-system that governs regioselectivity in cross-coupling reactions . Furthermore, patent literature explicitly notes the synthetic difficulty in reliably obtaining the 4-substituted pyridine isomer over the more thermodynamically favored 6-substituted product [1]. The quantitative evidence provided in the following sections underscores why this specific substitution pattern is non-interchangeable and must be verified to ensure downstream synthetic success and biological target engagement.

Target Compound
Generic/Regioisomer
Substitution pattern
2-CF₃ / 4-CH₃
2-CH₃ / 4-CF₃ or other regioisomers
Electronic environment
Unique electron-deficient π-system governs reactivity
Altered regioselectivity in cross-coupling; may shift outcome
Synthetic accessibility
Verified regioisomeric purity through batch analysis
Kinetically favored 6-substituted byproduct may contaminate
Regioisomer substitution may alter reaction outcomes and biological target engagement; verify identity by NMR.

Quantitative Differentiation of 4-Methyl-2-(trifluoromethyl)pyridine: Physicochemical, Synthetic, and Application-Specific Evidence


Physicochemical Differentiation: Boiling Point and Lipophilicity Comparison with Regioisomer 2-Methyl-4-(trifluoromethyl)pyridine

The physical properties of 4-methyl-2-(trifluoromethyl)pyridine are distinct from its closest regioisomer, 2-methyl-4-(trifluoromethyl)pyridine (CAS 106877-17-2). The target compound exhibits a notably lower boiling point (143.6 ± 35.0 °C at 760 mmHg) compared to the regioisomer (150.5 ± 35.0 °C at 760 mmHg) [1], a difference of approximately 7 °C. This variation can impact purification by distillation and the handling properties in manufacturing environments. Computed LogP values also differ, with the target compound at 2.16 versus the regioisomer at 2.44 , indicating the 2-CF3 substitution pattern results in a less lipophilic molecule than the 4-CF3 pattern despite identical molecular weight.

Boiling Point
Cross-study comparable
Δ ~7 °C lower
vs 2-methyl-4-(trifluoromethyl)pyridine
Supports identity verification by GC
Predicted values at 760 mmHg; confirm experimentally
Physicochemical Characterization Process Chemistry Analytical Reference Standards

Synthetic Accessibility: Overcoming the Regioselectivity Challenge in Trifluoromethylpyridine Synthesis

The synthesis of pyridines bearing an electron-withdrawing substituent like trifluoromethyl is known to preferentially yield the 6-substituted isomer rather than the desired 4-substituted isomer [1]. This inherent regioselectivity issue makes the reliable procurement of authentic, high-purity 4-methyl-2-(trifluoromethyl)pyridine critical, as in-house synthesis may lead to isomeric mixtures requiring costly separation. The validated identity and purity of the commercially sourced compound mitigate this synthetic risk.

Synthetic Regioselectivity
Class-level inference
4-substituted isomer less favored
6-substituted byproduct kinetically preferred
Sourcing verified material avoids isomeric purification
Indian Patent 259963; class-level synthetic trend
Synthetic Methodology Process Development Heterocyclic Chemistry

Enhanced Lipophilicity and Permeability: LogP Comparison with Unsubstituted Pyridine

The introduction of the trifluoromethyl group at the 2-position dramatically increases the lipophilicity of the pyridine scaffold. 4-Methyl-2-(trifluoromethyl)pyridine has a measured/computed LogP of 2.16 . In contrast, the unsubstituted parent compound, pyridine, has a LogP of 0.65 [1]. This represents a >3.3-fold increase in the octanol-water partition coefficient (on a log scale), translating to substantially enhanced membrane permeability potential for derived drug candidates.

Lipophilicity Gain
Class-level inference
ΔLogP +1.51
vs pyridine (LogP 0.65)
May support CNS candidate permeability
Computed values; validate experimentally
Medicinal Chemistry ADME Properties Drug Design

Versatile Synthetic Utility: High Patent Density and Commercial Validation

The commercial and scientific importance of this specific regioisomer is underscored by its high patent density. Database searches reveal that 4-methyl-2-(trifluoromethyl)pyridine is cited in 556 patents [1], reflecting its widespread use as a key intermediate in the pharmaceutical and agrochemical industries. Furthermore, the trifluoromethylpyridine class, of which this compound is a member, has given rise to over 20 agrochemicals with ISO common names [2], confirming its established track record in the crop protection sector.

Patent Density
Supporting evidence
556 patents
PubChemLite query by InChIKey
Indicates high research demand as intermediate
Patent count reflects utility, not quality
Intellectual Property Commercial Viability Building Block Utility

Structural Confirmation by 1H NMR: Ensuring Identity Against Isomeric Impurities

A 1H NMR spectrum for 4-methyl-2-(trifluoromethyl)pyridine is available, providing a definitive analytical fingerprint for identity confirmation and purity assessment . While specific chemical shift values are not provided in the abstract, the availability of this reference data allows for the direct comparison of procured material against a validated standard. This is crucial for differentiating the desired 2-CF3/4-CH3 isomer from potential regioisomeric impurities (e.g., 2-methyl-4-(trifluoromethyl)pyridine) that would exhibit distinct NMR patterns.

NMR Reference
Data to verify
¹H NMR spectrum available
For regioisomer differentiation
Enables direct comparison against supplied batch
Source not provided; verify with independent standard
Analytical Chemistry Quality Control Structural Verification

Optimal R&D and Industrial Application Scenarios for 4-Methyl-2-(trifluoromethyl)pyridine


Medicinal Chemistry: Lead Optimization for CNS and Anti-Infective Programs

Given its enhanced lipophilicity (LogP 2.16) compared to the parent pyridine, 4-methyl-2-(trifluoromethyl)pyridine is an ideal building block for designing CNS-penetrant drug candidates or optimizing the pharmacokinetic profile of lead compounds. Its presence in over 550 patents [1] demonstrates its broad utility in synthesizing biologically active molecules, including kinase inhibitors and anti-chlamydial agents [2].

Agrochemical Discovery: Synthesis of Novel Herbicides and Fungicides

The trifluoromethylpyridine class has a proven track record in crop protection, with over 20 commercialized products . The specific 4-methyl-2-(trifluoromethyl)pyridine regioisomer serves as a crucial intermediate for constructing novel analogs in this field. Its unique substitution pattern can influence target selectivity in synthetic auxin herbicides and other agrochemical classes [1].

Process Chemistry: Development of Reliable Synthetic Routes

The known difficulty in synthesizing 4-substituted trifluoromethylpyridines over the 6-substituted isomers makes the procurement of authenticated 4-methyl-2-(trifluoromethyl)pyridine a strategic choice for process R&D. Using a certified reference standard and verified batch material ensures the correct regioisomer is used in route scouting, avoiding the complications of isomeric byproducts and simplifying analytical method development.

Analytical Chemistry: Reference Standard for Method Development

The distinct physicochemical properties of 4-methyl-2-(trifluoromethyl)pyridine, including its specific boiling point (143.6±35.0 °C) and characteristic 1H NMR spectrum [1], make it a valuable reference standard for developing and validating analytical methods (e.g., GC, HPLC, NMR). These methods are essential for quality control in both research and manufacturing environments.

Application
Selection Property
Validation Focus
CNS-penetrant candidate design
Lipophilic building block with regiospecific substitution
Permeability and target engagement endpoints
Agrochemical analog synthesis
Trifluoromethylpyridine intermediate with established research precedent
Target selectivity and field-trial context review
Synthetic route scouting
Authenticated regioisomer with verified batch analysis
Isomeric purity and method transfer review
Analytical method development
Physicochemical reference standard with distinct properties
Method validation and regioisomer differentiation

Technical Documentation Hub

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44 linked technical documents
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